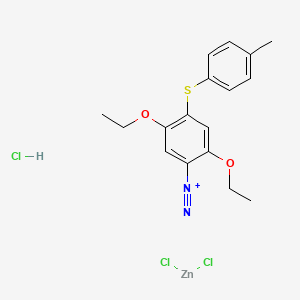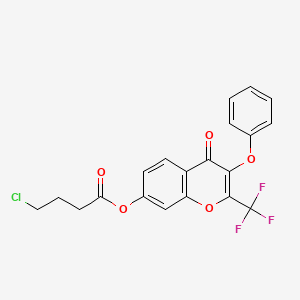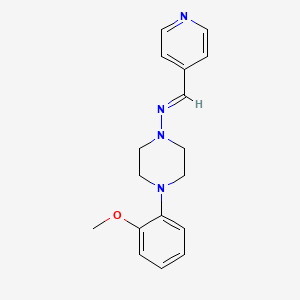![molecular formula C16H12I2N4O2S B11972613 2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11972613.png)
2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound characterized by the presence of iodine atoms, a triazole ring, and a phenolic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can be achieved through microwave solid-phase synthesis. This method involves the reaction of 3,5-diiodosalicylaldehyde with 3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazole under specific conditions . The reaction typically takes place in an ethanol solution, with the mixture being refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of microwave-assisted synthesis and solid-phase reactions can be scaled up for industrial applications. These methods offer advantages such as reduced reaction times and improved yields, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can undergo reduction reactions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced triazole derivatives from reduction, and various substituted phenols from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s triazole ring is of interest for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-diiodo-6-((E)-{[3-nitro-phenylimino]-methyl}-phenol): Similar in structure but with a nitro group instead of a mercapto group.
2,4-diiodo-6-((E)-{[4-methyl-2-nitrostyryl]-phenol}: Contains a styryl group, differing in its substitution pattern.
Uniqueness
2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of both iodine atoms and a triazole ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H12I2N4O2S |
|---|---|
Molekulargewicht |
578.2 g/mol |
IUPAC-Name |
4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12I2N4O2S/c17-11-6-10(15(23)13(18)7-11)8-19-22-14(20-21-16(22)25)9-24-12-4-2-1-3-5-12/h1-8,23H,9H2,(H,21,25)/b19-8+ |
InChI-Schlüssel |
OTPVPMLXUGYVCL-UFWORHAWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972532.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972539.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972547.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972554.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)



![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)
![5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972628.png)
